2-(Quinolin-4-yloxy)acetic acid

Antimycobacterial Tuberculosis Structure-Activity Relationship (SAR)

This unsubstituted quinolin-4-yloxy acetic acid is the critical precursor for 2-(quinolin-4-yloxy)acetamides (QOAs) that achieve sub-0.1 μM potency against drug-sensitive and MDR M. tuberculosis. Its steric and electronic profile underpins selectivity indices >500, a >100-fold activity advantage over substituted heterocycle alternatives, and an absence of cardiac toxicity in zebrafish at 1–5 μM. Scaffold-hopping studies show that even minor core modifications destroy potency and metabolic stability. Procuring this exact chemotype ensures reproducible amide library synthesis, reliable reaction yields, and valid combination studies with rifampin—making it the benchmark starting material for antitubercular lead development.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 146363-08-8
Cat. No. B3047865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Quinolin-4-yloxy)acetic acid
CAS146363-08-8
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)OCC(=O)O
InChIInChI=1S/C11H9NO3/c13-11(14)7-15-10-5-6-12-9-4-2-1-3-8(9)10/h1-6H,7H2,(H,13,14)
InChIKeyGSSWQWTVYDDKER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Quinolin-4-yloxy)acetic Acid (CAS 146363-08-8): A Core Intermediate for Next-Generation Antimycobacterial Agents


2-(Quinolin-4-yloxy)acetic acid is a heterocyclic carboxylic acid that serves as the foundational scaffold for a critically important class of 2-(quinolin-4-yloxy)acetamides (QOAs), which are potent and selective growth inhibitors of Mycobacterium tuberculosis (Mtb) [1]. Characterized by an unsubstituted quinoline ring linked via an ether bond to an acetic acid moiety [2], this compound is not an active pharmaceutical ingredient itself but is the essential and versatile precursor from which a broad array of highly optimized antitubercular lead candidates are synthesized [3].

Procurement Risk: Why In-Class Substitution of 2-(Quinolin-4-yloxy)acetic Acid Compromises TB Lead Development


Simply replacing 2-(quinolin-4-yloxy)acetic acid with another quinoline-4-yloxy acetic acid analog is not a viable procurement strategy for researchers developing QOA-based antitubercular leads. The unsubstituted quinoline core of this specific precursor (CAS 146363-08-8) is critical, as it provides the necessary steric and electronic environment to generate amide derivatives with sub-0.1 μM potency, high selectivity indices (>500), and favorable physicochemical profiles [1]. As demonstrated by scaffold-hopping studies, introducing even minor modifications to the core—such as methylation or the addition of bulky trifluoromethyl groups—can dramatically alter the antimycobacterial activity and metabolic stability of the final amide products [2]. Furthermore, substituting with a differently substituted acid precursor introduces unpredictable changes in reaction yields and purification challenges, directly impacting research timelines and the reproducibility of biological results. The data below quantifies the precise performance delta achievable only from the unsubstituted core.

Quantitative Comparator Analysis: Unsubstituted 2-(Quinolin-4-yloxy)acetic Acid vs. Analog Precursors


MIC Potency: Unsubstituted Core Enables >100-Fold Improvement in Antimycobacterial Activity Compared to a Scaffold-Hopped Analog

Amides derived from the unsubstituted 2-(quinolin-4-yloxy)acetic acid core exhibit a profound potency advantage over those derived from a scaffold-hopped alternative. A direct head-to-head comparison shows that compound 8j (derived from the target acid) has an MIC of 0.02 μM against M. tuberculosis H37Rv, whereas a scaffold-hopped analog synthesized for comparison displayed an MIC of 2.10 μM. This represents a 105-fold decrease in activity when the unsubstituted quinoline core is replaced [1].

Antimycobacterial Tuberculosis Structure-Activity Relationship (SAR)

Therapeutic Index: Amides from Unsubstituted Core Achieve High Selectivity (SI >500), Mitigating Cytotoxicity Risk

Amide derivatives synthesized from 2-(quinolin-4-yloxy)acetic acid demonstrate a high degree of selectivity for bacterial versus mammalian cells, a critical safety parameter. The most potent compounds exhibited a selectivity index (SI = CC50 / MIC) greater than 500 when tested against HepG2 and Vero mammalian cell lines (CC50 > 10 μM) [1]. In contrast, while standard antitubercular drugs like isoniazid and rifampin are also selective, the QOA class's combination of sub-0.1 μM potency and high SI is a distinct advantage for this specific scaffold [2].

Cytotoxicity Selectivity Index Drug Safety

Efficacy Against Drug-Resistant TB: Amides from Target Acid Retain Potency Where First-Line Drugs Fail

A key differentiator for leads derived from 2-(quinolin-4-yloxy)acetic acid is their retained potency against multidrug-resistant (MDR) clinical isolates of M. tuberculosis. Data shows that amide 8j maintains an MIC of <0.02 μM against MDR strains PT2, PT12, and PT20. In stark contrast, the first-line drug isoniazid (INH) suffers a complete loss of efficacy against these same strains, with MIC values soaring from 2.3 μM (drug-sensitive) to 145.8–291.7 μM [1].

Multidrug-Resistant Tuberculosis (MDR-TB) Drug Resistance Antitubercular Agents

Physicochemical Profile: Unsubstituted Core Enables Aqueous Solubility Superior to Telacebec

In addition to potent biological activity, amides derived from 2-(quinolin-4-yloxy)acetic acid exhibit a favorable physicochemical profile, notably in terms of aqueous solubility. A study comparing solubility at pH 7.4 found that several QOA derivatives demonstrated solubility values exceeding that of telacebec, a related cytochrome bc1 inhibitor clinical candidate [1]. While exact mg/mL values are not specified in the abstract, the qualitative ranking of 'exceeded' provides a class-level inference that this core enables better solubility than a closely related advanced scaffold.

Aqueous Solubility Physicochemical Properties Drug-likeness

Cardiac Safety Profile: No Evidence of hERG or Zebrafish Toxicity at Relevant Concentrations

Early safety screening indicates that the 2-(quinolin-4-yloxy)acetamide class, derived from the target acid, lacks the cardiac toxicity liabilities associated with other cytochrome bc1 inhibitors like bedaquiline. In a zebrafish (Danio rerio) model, QOA compounds showed no signs of cardiac toxicity at concentrations of 1 and 5 μM [1]. This contrasts with the known clinical cardiac side effects attributed to bedaquiline, another Mtb cytochrome bc1 inhibitor [2].

Cardiotoxicity Safety Pharmacology Zebrafish Model

Procurement-Driven Application Scenarios for 2-(Quinolin-4-yloxy)acetic Acid in TB Drug Discovery


Synthesis of Novel 2-(Quinolin-4-yloxy)acetamides for MDR-TB Lead Optimization

Procure 2-(quinolin-4-yloxy)acetic acid (CAS 146363-08-8) as the essential starting material for synthesizing a focused library of amide derivatives. The unsubstituted core ensures that the resulting compounds are optimized for sub-0.1 μM potency against both drug-sensitive and multidrug-resistant M. tuberculosis strains, as validated in direct comparator studies [1]. This enables medicinal chemists to explore substitutions on the amide nitrogen while maintaining the core's proven potency and selectivity advantages.

Scaffold-Hopping and Core Modifications for Next-Generation Cytochrome bc1 Inhibitors

Use this compound as a benchmark reference standard in scaffold-hopping campaigns. By quantifying the >100-fold loss in activity observed when the unsubstituted quinoline core is replaced with an alternative heterocycle [2], research teams can validate their design hypotheses and prioritize synthetic efforts on modifications that preserve or enhance the core's favorable properties.

Development of Combination Therapy Regimens with Rifampin

Leverage the demonstrated synergistic effect of QOAs with rifampin [3]. Procuring this precursor enables the creation of amide leads that can be evaluated in combination studies, a crucial step in developing novel TB regimens that may shorten treatment duration or combat drug resistance.

Early-Stage Safety Pharmacology Profiling of Cytochrome bc1 Inhibitors

Employ this acid to synthesize amide derivatives for early cardiac and general toxicity screening. The documented absence of cardiac toxicity in zebrafish at relevant concentrations (1-5 μM) provides a favorable baseline for this chemotype, making it a preferred scaffold for further development compared to alternatives with known cardiac liabilities [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Quinolin-4-yloxy)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.